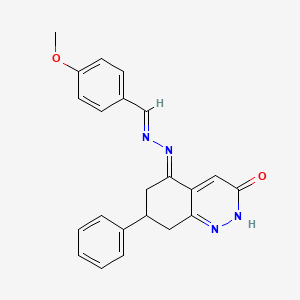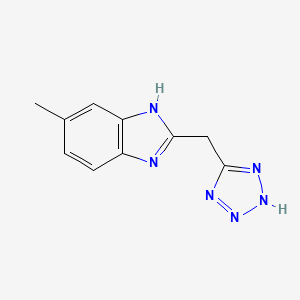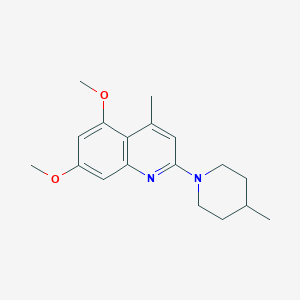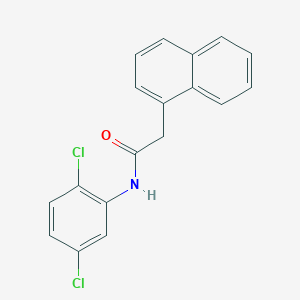
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1960s, but it was not until the early 2000s that its anti-tumor properties were discovered. Since then, DMXAA has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the innate immune system. Specifically, this compound has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon alpha (IFN-alpha), which can lead to the destruction of tumor cells. This compound has also been shown to induce the formation of blood clots within tumors, which can lead to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to enhance the activity of natural killer cells, which are an important component of the immune system. This compound has also been shown to induce the production of nitric oxide, which can lead to the dilation of blood vessels and increased blood flow.
実験室実験の利点と制限
One advantage of 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is that it has shown promising results in preclinical studies as an anti-cancer agent. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have toxic effects at high doses, which could limit its clinical use.
将来の方向性
There are several potential future directions for research on 5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new formulations of the compound that could improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to this compound treatment. Finally, there is interest in exploring the potential of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors.
合成法
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-amino-5-bromobenzonitrile with 2,2-diphenylacetonitrile in the presence of sodium methoxide. Another method involves the reaction of 2-amino-5-bromobenzonitrile with 2-bromo-2-phenylacetonitrile in the presence of potassium carbonate.
科学的研究の応用
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, the compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
5-(2,2-diphenylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-12-14-20(15-13-17)23-24-22(26-25-23)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOATUHUBVHXTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)


